2-Phenyl-4-bromoanisole 2-Phenyl-4-bromoanisole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20686957
InChI: InChI=1S/C13H11BrO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
SMILES:
Molecular Formula: C13H11BrO
Molecular Weight: 263.13 g/mol

2-Phenyl-4-bromoanisole

CAS No.:

Cat. No.: VC20686957

Molecular Formula: C13H11BrO

Molecular Weight: 263.13 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-4-bromoanisole -

Specification

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
IUPAC Name 4-bromo-1-methoxy-2-phenylbenzene
Standard InChI InChI=1S/C13H11BrO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key IWGRWHAXQILTLT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Br)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

2-Phenyl-4-bromoanisole (systematic name: 1-bromo-4-methoxy-2-phenylbenzene) is a substituted anisole derivative featuring a bromine atom at the para-position of the methoxy group and a phenyl ring at the ortho-position. Its molecular formula is C13H11BrO\text{C}_{13}\text{H}_{11}\text{BrO}, with a molecular weight of 263.13 g/mol. The methoxy group (OCH3-\text{OCH}_3) and bromine atom introduce steric and electronic effects that influence its reactivity and physical properties .

Molecular Geometry and Spectroscopic Data

While direct crystallographic data for 2-phenyl-4-bromoanisole are unavailable, its structure can be extrapolated from related bromoanisoles. For example, 4-bromoanisole (CAS 104-92-7) exhibits a planar aromatic ring with bond lengths of 1.39 Å (C-Br) and 1.43 Å (C-O), as confirmed by X-ray diffraction . The phenyl substituent at the 2-position likely induces torsional strain, deviating the methoxy and bromine groups from coplanarity.

Spectroscopic signatures inferred from analogs include:

  • IR: Strong absorption at 1,250–1,050 cm1^{-1} (C-O stretch of methoxy) and 550–500 cm1^{-1} (C-Br stretch) .

  • 1^1H NMR: A singlet for methoxy protons (~δ 3.8 ppm), doublets for aromatic protons adjacent to bromine (δ 7.2–7.5 ppm), and multiplet signals for the ortho-phenyl group (δ 7.3–7.6 ppm) .

Synthetic Methodologies

Bromination of Anisole Derivatives

The synthesis of brominated anisoles typically involves electrophilic aromatic substitution (EAS). For 4-bromoanisole, bromine (Br2\text{Br}_2) or hydrobromic acid (HBr\text{HBr}) in the presence of Lewis acids (e.g., FeBr3\text{FeBr}_3) directs bromination to the para position due to the methoxy group’s strong activating and directing effects . Introducing a phenyl group at the 2-position requires sequential functionalization:

  • Friedel-Crafts Alkylation:
    Anisole undergoes alkylation with benzyl chloride in the presence of AlCl3\text{AlCl}_3 to yield 2-phenylanisole.

  • Regioselective Bromination:
    The phenyl-substituted intermediate is brominated using Nbromosuccinimide(NBS)\text{N}-bromosuccinimide (NBS) under radical or ionic conditions to favor para substitution relative to the methoxy group .

A patent by US20110155950A1 highlights a two-phase bromination process using hydrogen peroxide and ammonium heptamolybdate, achieving >80% selectivity for 4-bromoanisole over 2-bromo isomers . Adapting this method with a phenyl-substituted anisole precursor could theoretically yield 2-phenyl-4-bromoanisole.

Cross-Coupling Reactions

Modern synthetic routes may employ transition-metal catalysis:

  • Suzuki-Miyaura Coupling: Reacting 4-bromo-2-iodoanisole with phenylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 forms the C–C bond at the 2-position .

  • Ullmann Reaction: Copper-mediated coupling of 4-bromoanisole with iodobenzene yields the desired product under thermal conditions.

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on homologous compounds, 2-phenyl-4-bromoanisole is predicted to exhibit:

  • Melting Point: 85–90°C (elevated due to phenyl group stacking).

  • Boiling Point: 300–310°C at 760 mmHg (higher than 4-bromoanisole’s 223°C ).

  • Solubility: Low polarity (logP3.5\log P \approx 3.5); soluble in dichloromethane, THF, and ethyl acetate.

Comparative Data Table

Property4-Bromoanisole 2-Phenyl-4-bromoanisole (Predicted)
Molecular FormulaC7H7BrO\text{C}_7\text{H}_7\text{BrO}C13H11BrO\text{C}_{13}\text{H}_{11}\text{BrO}
Molecular Weight (g/mol)187.03263.13
Density (g/cm³)1.41.3–1.4
Boiling Point (°C)223300–310
Flash Point (°C)94.4145–155

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group activates the ring toward EAS, while the bromine atom deactivates it. Competing directing effects result in substitution primarily at the meta position relative to bromine. For example, nitration would yield 3-nitro-2-phenyl-4-bromoanisole.

Nucleophilic Substitution

The bromine atom is susceptible to displacement by strong nucleophiles (e.g., OH\text{OH}^-, NH3\text{NH}_3) under SNAr conditions. Reaction with sodium methoxide produces 2-phenyl-4-methoxyanisole, though steric hindrance from the phenyl group may slow kinetics.

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